2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 4-bromobenzylthiosemicarbazide. The final step involves cyclization of this intermediate with thiophene-2-carboxylic acid under acidic conditions to form the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar structure but lacks the oxadiazole ring.
Thiazoles: Another class of heterocyclic compounds with sulfur and nitrogen atoms.
Triazoles: Contain three nitrogen atoms in a five-membered ring, similar to oxadiazoles.
Uniqueness
2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to the presence of both sulfur and nitrogen atoms in its structure, which may contribute to its diverse biological activities.
Properties
Molecular Formula |
C13H9BrN2OS2 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9BrN2OS2/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(17-13)11-2-1-7-18-11/h1-7H,8H2 |
InChI Key |
OPFVGHSMIGJXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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